2-Methoxy-3,3-dimethylcyclobutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

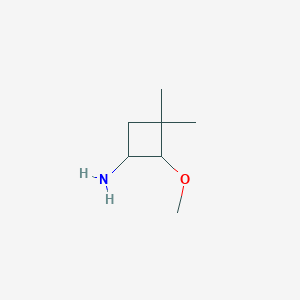

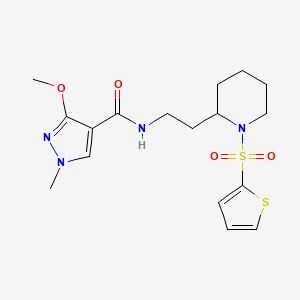

2-Methoxy-3,3-dimethylcyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is available for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 . This indicates that the compound has a cyclobutane ring with two methyl groups at the 3rd carbon, a methoxy group at the 2nd carbon, and an amine group at the 1st carbon.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) combined with a microreactor has been employed for investigating reactions in solutions, including those involving transient radical cations. This method is effective for monitoring substrate and product transformations in reacting solutions, as demonstrated in a study involving the cycloaddition of trans-anethole to produce dimethylcyclobutane (Meyer & Metzger, 2003).

Antifungal Applications

Compounds similar to 2-Methoxy-3,3-dimethylcyclobutan-1-amine, specifically dimethylpyrimidin-derivatives, have been investigated for their antifungal properties. These compounds demonstrated significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in developing antifungal agents (Jafar et al., 2017).

Synthetic Chemistry

In the field of synthetic chemistry, a new two-step synthetic approach has been developed for the synthesis of methanoproline analogues, a process that includes reversible addition of hydrogen cyanide onto imines. This method has utility in the synthesis of various complex organic compounds, including those related to 2-Methoxy-3,3-dimethylcyclobutan-1-amine (Rammeloo, Stevens, & de Kimpe, 2002).

Catalytic Amination

The catalytic amination of alcohols, such as 1-methoxy-2-propanol, over silica-supported nickel has been studied. This process results in the formation of amino-methoxypropane compounds, a category that includes structures similar to 2-Methoxy-3,3-dimethylcyclobutan-1-amine. The study provides insights into the influence of reaction parameters on product selectivity and yield (Bassili & Baiker, 1990).

Antimicrobial and Anticoccidial Activity

The Michael type addition of an amine to certain methoxy-substituted compounds has been explored for producing antimicrobial and anticoccidial agents. This research is relevant to the understanding of how modifications to methoxy-substituted compounds can influence biological activity, potentially including compounds similar to 2-Methoxy-3,3-dimethylcyclobutan-1-amine (Georgiadis, 1976).

Safety and Hazards

properties

IUPAC Name |

2-methoxy-3,3-dimethylcyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)4-5(8)6(7)9-3/h5-6H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFNZBXUJPTULK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1OC)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2354671.png)

![2-Cyclopropyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2354674.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B2354677.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)

![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)

![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)